molecular formula C30H32N2O7S B2418035 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate CAS No. 851093-39-5

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

Cat. No. B2418035
M. Wt: 564.65
InChI Key: ZFVIIIGUQQYEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

Research on isomeric reaction products of similar compounds has revealed the formation of complex molecular structures through hydrogen bonding. For example, studies on methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer have shown the formation of hydrogen-bonded sheets and chains, respectively, highlighting the compound's ability to engage in intricate molecular interactions (Portilla et al., 2007).

Synthesis and Characterization

The synthesis and characterization of related compounds are fundamental aspects of research. For instance, the creation and structural determination of 4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone through cyclocondensation and recrystallization from ethanol demonstrate the methodologies employed in synthesizing and analyzing pyrazole derivatives (Channar et al., 2019).

Antibacterial Activities

Another significant area of research involves evaluating the antibacterial properties of pyrazole derivatives. For example, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have shown promising antibacterial activities against various microorganisms, indicating the potential pharmaceutical applications of these compounds (Chopde et al., 2012).

Intramolecular Cyclization and Novel Derivatives

The study on the formation of iodobenzene derivatives from specific dien-ynes via iodine-induced intramolecular cyclization showcases the chemical reactivity and potential for creating novel compounds with unique properties (Matsumoto et al., 2008).

Liverwort-Derived Compounds

Research on natural products has also been a significant area of study. Compounds identified from the New Zealand liverwort Trichocolea hatcheri, such as methyl 4-(geranyloxy)-3-hydroxybenzoate, illustrate the exploration of bioactive substances from natural sources (Baek et al., 1998).

properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O7S/c1-6-36-25-18-22(19-26(37-7-2)27(25)38-8-3)30(33)39-29-28(40(34,35)24-16-14-20(4)15-17-24)21(5)31-32(29)23-12-10-9-11-13-23/h9-19H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVIIIGUQQYEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

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